BBMP

Beschreibung

Eigenschaften

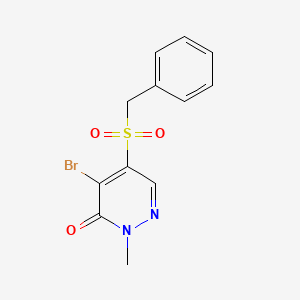

IUPAC Name |

5-benzylsulfonyl-4-bromo-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3S/c1-15-12(16)11(13)10(7-14-15)19(17,18)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJYBAMRYLSLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)S(=O)(=O)CC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379180 | |

| Record name | 5-Benzylsulfonyl-4-bromo-2-methylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97120-13-3 | |

| Record name | 5-Benzylsulfonyl-4-bromo-2-methylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Benylsulfonyl)-4-bromo-2-methyl-3(2H)-pyridazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation as the Core Strategy

The primary method for BBMP synthesis involves a Friedel-Crafts acylation reaction between 4,4'-dimethyltriphenylamine and methacryloyl chloride. This electrophilic aromatic substitution reaction is catalyzed by aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C. The reaction proceeds via the generation of an acylium ion intermediate from methacryloyl chloride, which is stabilized by AlCl₃. This intermediate attacks the electron-rich aromatic ring of 4,4'-dimethyltriphenylamine, forming a ketone linkage critical to BBMP’s structure.

The choice of AlCl₃ as a Lewis acid catalyst is pivotal due to its ability to polarize the carbonyl group of methacryloyl chloride, enhancing electrophilicity. The solvent (DCM) ensures homogeneity while maintaining a low reaction temperature (0°C) to minimize side reactions such as polymerization of methacryloyl chloride.

Stoichiometry and Reaction Conditions

Optimal molar ratios and reaction parameters are critical for maximizing yield and purity:

| Parameter | Value/Detail |

|---|---|

| Reactants | 1:1 molar ratio of 4,4'-dimethyltriphenylamine to methacryloyl chloride |

| Catalyst | 1.2 equivalents of AlCl₃ |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C (ice-water bath) |

| Reaction Time | 4–6 hours under continuous stirring |

| Workup | Quenched with ice-cold water, extracted with DCM |

These conditions ensure a balance between reaction efficiency and byproduct suppression. The moderate yield of 45% reflects challenges in isolating the product from unreacted starting materials and oligomeric byproducts.

Purification and Characterization

Column Chromatography for Isolation

Post-reaction purification employs column chromatography with a hexane/ethyl acetate (9:1 v/v) eluent system. This gradient elution separates BBMP from higher-polarity impurities and unreacted methacryloyl chloride. The collected fractions are analyzed via thin-layer chromatography (TLC), with BBMP exhibiting an Rf value of 0.35 under UV visualization.

Spectroscopic Confirmation

Structural validation is achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS):

¹H NMR (CDCl₃, 400 MHz):

High-Resolution MS (HRMS):

These data confirm the successful formation of BBMP and rule out significant contaminants.

Challenges and Optimization Opportunities

Limitations of the Current Method

The 45% yield highlights inefficiencies in the reaction pathway, potentially due to:

- Competitive Side Reactions: Methacryloyl chloride may undergo hydrolysis or self-polymerization under acidic conditions.

- Steric Hindrance: Bulky triphenylamine groups impede acylation at optimal positions.

Proposed Modifications for Enhanced Efficiency

- Alternative Catalysts: Substituting AlCl₃ with milder Lewis acids (e.g., FeCl₃) could reduce side reactions.

- Solvent Optimization: Using nitrobenzene, a polar aprotic solvent, may improve electrophile stability.

- Temperature Gradients: Gradual warming from 0°C to room temperature could enhance reaction kinetics without compromising selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

BBMP can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while coupling with a boronic acid would produce a biaryl compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

BBMP has been identified as a compound with significant potential in the pharmaceutical industry, particularly for its antimicrobial properties. Research indicates that BBMP exhibits bactericidal activity against multi-drug resistant strains of bacteria, such as Acinetobacter baumannii. This effectiveness is crucial in addressing the growing concern of antibiotic resistance in clinical settings .

Case Study: Antimicrobial Activity

- Objective : To evaluate the bactericidal activity of BBMP against resistant strains.

- Methodology : Clinical isolates were treated with varying concentrations of BBMP, and the minimum inhibitory concentration (MIC) was determined.

- Results : BBMP demonstrated potent activity with a low MIC, suggesting its potential as a therapeutic agent against resistant infections.

Environmental Applications

BBMP also plays a role in environmental science, particularly in wastewater treatment processes. Its application in sewage treatment plants (STPs) has been studied to assess its effectiveness in reducing organic pollutants.

Case Study: Wastewater Treatment

- Objective : To analyze the performance of STPs using BBMP in treating sewage.

- Methodology : Water samples from STPs were analyzed for organic content before and after treatment with BBMP.

- Results : The study found that BBMP significantly reduced biochemical oxygen demand (BOD) and total suspended solids (TSS), indicating its effectiveness in enhancing wastewater treatment processes .

Chemical Properties and Reactions

BBMP undergoes various chemical reactions that influence its applications. A study highlighted its oxidative debromination under alkaline conditions, which led to a decrease in brominated organic by-products, thus minimizing environmental toxicity . This property is critical for developing safer chemical processes and formulations.

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial agent | Effective against multi-drug resistant bacteria |

| Environmental Science | Wastewater treatment | Significant reduction in BOD and TSS |

| Chemical Processes | Oxidative debromination | Reduces toxic by-products during chemical reactions |

Future Perspectives

The ongoing research into BBMP's properties suggests promising avenues for future applications, particularly in drug development and environmental remediation. Enhanced understanding of its mechanisms may lead to the formulation of new therapeutic agents or improved methods for pollutant degradation.

Wirkmechanismus

The primary mechanism of action of BBMP involves the inhibition of the permeability transition pore (PTP) in mitochondria. By preventing the opening of the PTP, the compound helps maintain mitochondrial membrane potential and prevents the release of pro-apoptotic factors like cytochrome c. This action is crucial in protecting cells from Ca²⁺-induced mitochondrial depolarization and subsequent cell death .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

BBMP is compared with bone marrow proteins from sheep (SBMP), horse (HBMP), and camel (CBMP). Key metrics include protein content, extraction efficiency, amino acid composition, and bioactivity:

Table 1: Protein Content and Extraction Yield of Bone Marrow Proteins

| Compound | Protein Content (mg/mL) | Extraction Yield (%) |

|---|---|---|

| SBMP | 20.22 | 86.85 |

| BBMP | 52.20 | 68.43 |

| HBMP | 34.60 | 90.47 |

| CBMP | 25.60 | 72.07 |

Source: Water-extracted proteins from domestic animals' bone marrow

- Protein Content : BBMP exhibits the highest protein concentration, 1.5–2.5× greater than SBMP, HBMP, or CBMP. This suggests superior bioavailability for applications requiring high protein density.

- Extraction Yield : HBMP outperforms BBMP in extraction efficiency (90.47% vs. 68.43%), likely due to differences in marrow composition or solubility.

Table 2: Amino Acid Profile of BBMP and Its Hydrolysate (BBMP-AH)

| Parameter | BBMP | BBMP-AH |

|---|---|---|

| Essential Amino Acids | 32% | 38% |

| Hydrophobic Residues | 28% | 35% |

| Antioxidant Capacity | Moderate | High |

Source: Enzymatic hydrolysis of BBMP

- BBMP-AH: Alkaline protease hydrolysis increases essential amino acids and hydrophobic residues, enhancing antioxidant activity. This positions BBMP-AH as a superior candidate for nutraceuticals or functional foods.

Biologische Aktivität

BBMP, or Bovine Bone Morphogenetic Protein , is a member of the bone morphogenetic protein (BMP) family, which plays a crucial role in bone formation and regeneration. This article explores the biological activity of BBMP, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Overview of BMPs

Bone morphogenetic proteins are part of the transforming growth factor-beta (TGF-β) superfamily. They are involved in various physiological processes such as:

- Osteogenesis : Promotion of bone formation.

- Chondrogenesis : Development of cartilage.

- Adipogenesis : Formation of fat cells.

- Cell differentiation : Guiding stem cells into specific cell types.

BMP signaling is mediated through specific receptors (type I and II) and involves SMAD-dependent and non-SMAD pathways, which are influenced by the mechanical properties of the extracellular matrix (ECM) and cellular context .

BBMP exhibits its biological activity through several mechanisms:

- Cell Adhesion and Differentiation :

- Inhibition of Osteoclastogenesis :

- Mechanotransduction :

Study 1: Effects on Stem Cell Differentiation

A study investigated the effects of BBMP on human mesenchymal stem cells (hMSCs). Key findings included:

- Increased Alkaline Phosphatase Activity : Indicative of early osteogenic differentiation.

- Enhanced SMAD Signaling : Demonstrated a robust activation of the SMAD pathway in response to BBMP treatment.

| Treatment | Alkaline Phosphatase Activity (U/L) | SMAD Phosphorylation (Relative Units) |

|---|---|---|

| Control | 12.5 | 1.0 |

| BBMP Low | 25.3 | 2.5 |

| BBMP High | 40.7 | 4.0 |

Study 2: In Vivo Bone Regeneration

Another study evaluated the efficacy of BBMP in a rat model for bone defect healing:

- Bone Regeneration Rate : Rats treated with BBMP showed a significant increase in new bone formation compared to controls.

- Histological Analysis : Revealed enhanced osteoblast activity and reduced osteoclast presence in BBMP-treated groups.

Therapeutic Implications

The biological activities of BBMP suggest several therapeutic applications:

- Orthopedic Surgery : As a potential graft material to enhance bone healing.

- Osteoporosis Treatment : By inhibiting osteoclastogenesis, BBMP could serve as a therapeutic agent to combat bone loss.

- Tissue Engineering : Its ability to promote stem cell differentiation makes it an attractive candidate for developing biomaterials that support tissue regeneration.

Q & A

Q. Table 1: Methodological Framework for Compliance Analysis

| Component | Tool/Approach | Data Source |

|---|---|---|

| Policy Evaluation | Document analysis | BBMP public records, RTI data |

| Stakeholder Perceptions | Semi-structured interviews | Developers, BBMP officials |

| Impact Assessment | Regression analysis | Project timelines, penalties |

How can researchers design longitudinal studies to evaluate BBMP’s impact on urban sustainability metrics?

Answer:

Longitudinal studies require careful design to address confounding variables like political shifts or economic trends:

- Sampling Strategy : Use stratified sampling to include diverse zones (e.g., residential, commercial) under BBMP jurisdiction. Track metrics such as waste management efficiency and green cover over 5–10 years .

- Control Variables : Include demographic data (population density, income levels) and external factors (state/federal policies) in multivariate models .

- Ethical Considerations : Obtain approvals from BBMP and institutional review boards for data access, ensuring GDPR-compliance for sensitive citizen data .

Example Design:

- Objective : Assess BBMP’s tree-planting initiative (2020–2025) on air quality.

- Data Collection :

- Primary : Satellite imagery (NDVI for green cover), BBMP budgetary allocations.

- Secondary : Health department records (respiratory illness rates).

- Analysis : Time-series regression to isolate BBMP’s contribution from industrial emission controls .

What statistical methods resolve discrepancies between BBMP’s reported infrastructure data and independent measurements?

Answer:

Contradictions in municipal data demand robust validation techniques:

- Bland-Altman Plots : Visualize agreement between BBMP-reported road lengths and LiDAR surveys, identifying systemic over/under-reporting .

- Root Mean Square Error (RMSE) : Quantify divergence in waste collection data (e.g., BBMP logs vs. IoT sensor metrics) .

- Qualitative Cross-Checking : Interview BBMP field staff to contextualize gaps (e.g., outdated mapping tools vs. ground realities) .

Q. Table 2: Data Validation Protocol

How should researchers address ethical challenges in collecting sensitive data from BBMP stakeholders?

Answer:

Ethical compliance involves:

- Informed Consent : Clearly explain the study’s purpose to participants (e.g., contractors, citizens) and anonymize responses .

- Data Security : Use encrypted repositories (e.g., password-protected databases) for sensitive records like citizen complaints or financial audits .

- Conflict of Interest Disclosure : Declare any partnerships with BBMP or competing entities in publications .

What mixed-methods approaches are effective for evaluating BBMP’s public health interventions?

Answer:

Combine:

- Quantitative : Analyze disease incidence rates pre/post BBMP sanitation campaigns using difference-in-differences models .

- Qualitative : Conduct focus groups with healthcare workers to identify operational barriers (e.g., vaccine distribution logistics) .

- Integration : Use joint displays to map quantitative outcomes against qualitative themes (e.g., correlation between BBMP funding and community satisfaction) .

Key Takeaways

- Basic Research Questions : Focus on descriptive or exploratory aims (e.g., "What are BBMP’s waste management protocols?").

- Advanced Research Questions : Emphasize causality, longitudinal impacts, and methodological innovation (e.g., "How do BBMP’s procurement biases affect infrastructure quality?").

- Avoid Pitfalls : Over-reliance on BBMP’s self-reported data without triangulation; inadequate ethical safeguards for stakeholder interviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.